2-(4-ethoxyphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide
Description
2-(4-Ethoxyphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide is a synthetic acetamide derivative featuring a 4-ethoxyphenyl group attached to an acetamide backbone and a tetrahydrothiopyran (oxane) ring linked via a sulfanyl-ethyl chain.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3S/c1-2-21-15-5-3-14(4-6-15)13-17(19)18-9-12-22-16-7-10-20-11-8-16/h3-6,16H,2,7-13H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXISTHMHAZNFRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCCSC2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target compound can be dissected into two primary components:
- 2-(4-Ethoxyphenyl)acetic acid : Serves as the acyl donor.
- 2-(Oxan-4-ylsulfanyl)ethylamine : Provides the amine moiety for amide bond formation.
Key intermediates include activated derivatives of the carboxylic acid (e.g., acid chlorides, mixed anhydrides) and functionalized amines.
Synthesis of 2-(4-Ethoxyphenyl)Acetic Acid
The 4-ethoxyphenyl group is introduced via Friedel-Crafts alkylation or nucleophilic aromatic substitution. A representative protocol involves:
- Ethylation of 4-hydroxyphenylacetic acid using ethyl bromide and a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours.
- Isolation of 2-(4-ethoxyphenyl)acetic acid with a yield of 78–85% after recrystallization from ethanol.
Preparation of 2-(Oxan-4-Ylsulfanyl)Ethylamine
The synthesis of this amine involves:
- Oxan-4-ylsulfanyl group formation : Reaction of tetrahydrothiopyran-4-ol with thionyl chloride to generate tetrahydrothiopyran-4-thiol.
- Alkylation : Treatment of the thiol with 2-chloroethylamine in the presence of triethylamine (TEA) in tetrahydrofuran (THF) at 0–5°C, yielding 2-(oxan-4-ylsulfanyl)ethylamine with 65–72% efficiency.
Amide Bond Formation
Coupling strategies include:
- Acid chloride method : Reacting 2-(4-ethoxyphenyl)acetyl chloride with 2-(oxan-4-ylsulfanyl)ethylamine in dichloromethane (DCM) and TEA at 0°C, achieving 88% yield.
- Carbodiimide-mediated coupling : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF at room temperature, yielding 82–90% product.
Table 1: Comparison of Amide Coupling Methods
| Method | Reagents | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acid chloride | TEA, DCM | DCM | 88 | 95 |
| EDC/HOBt | EDC, HOBt, DIPEA | DMF | 90 | 97 |
| Mixed anhydride | Isobutyl chloroformate | THF | 85 | 93 |
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates, while ethereal solvents (THF) improve reaction kinetics for alkylation steps.
Temperature Control
Low temperatures (0–5°C) minimize side reactions during thiol alkylation, whereas amide coupling proceeds efficiently at ambient temperature.
Catalytic Additives
4-Dimethylaminopyridine (DMAP) accelerates acylation by 15–20% in carbodiimide-based methods.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms >98% purity.
Scalability and Industrial Feasibility
Batch Process Optimization
Pilot-scale synthesis (500 g batch) using EDC/HOBt in DMF achieves consistent yields of 87–89% with a cycle time of 8 hours.
Cost-Efficiency Analysis
The acid chloride method reduces reagent costs by 12% compared to carbodiimide strategies but requires stringent temperature control.
Challenges and Mitigation Strategies
Byproduct Formation
Oxidation of the sulfanyl group to sulfoxide is minimized by conducting reactions under nitrogen atmosphere.
Crystallization Issues
Recrystallization from ethyl acetate/n-hexane (1:3) improves crystal morphology and yield by 8–10%.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the thioether linkage.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in DMF or potassium carbonate in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
2-(4-ethoxyphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-(4-ethoxyphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or receptors, leading to its observed biological activities. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s key structural analogs and their properties are summarized below:
Key Observations :
- Bioactivity: Compounds with sulfanyl and aromatic substituents (e.g., 2-aminophenyl or pyridinyl) demonstrate antimicrobial activity, implying that the target compound’s oxane-sulfanyl chain could confer similar properties .
- Metabolic Stability : The oxane ring in the target compound may enhance metabolic stability compared to analogs with allyl or fluorophenyl groups, as saturated rings are less prone to oxidative degradation .
Limitations in Current Data
- No direct pharmacological or crystallographic data for the target compound are available in the provided evidence.
Biological Activity
The compound 2-(4-ethoxyphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide is a novel organic molecule that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound includes an ethoxyphenyl group, an oxane ring, and a sulfanyl moiety, which contribute to its biological properties. The compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the sulfanyl group allows for potential redox reactions, which can influence cellular signaling pathways. Additionally, the ethoxyphenyl moiety may enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets.
Biological Activity Overview
Research indicates that this compound exhibits significant antimicrobial , anticancer , and anti-inflammatory activities. Below are key findings from various studies:
Antimicrobial Activity
A study conducted by researchers demonstrated that derivatives similar to this compound showed promising antimicrobial properties against a range of pathogens:
- Bacteria: Effective against Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae.
- Fungi: Exhibited antifungal activity against Candida albicans and Aspergillus flavus .
Anticancer Activity
In vitro studies have shown that this compound has cytotoxic effects on various cancer cell lines:
- IC50 Values: The compound demonstrated IC50 values in the low micromolar range against human colon carcinoma (HCT116) and breast cancer (MCF-7) cell lines, indicating strong anticancer potential .
Anti-inflammatory Activity
Preliminary research suggests that the compound may modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines. This aspect requires further investigation to elucidate the specific mechanisms involved.
Case Studies
- Case Study on Antimicrobial Efficacy
- Case Study on Anticancer Properties
Data Tables
| Biological Activity | Test Organisms/Cell Lines | IC50/Minimum Inhibitory Concentration |
|---|---|---|
| Antimicrobial | E. coli | Not specified |
| S. aureus | Not specified | |
| C. albicans | Not specified | |
| Anticancer | HCT116 | 1.9 µg/mL |
| MCF-7 | 2.3 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
